molecular formula C21H18F6N2O5S B605741 Unii-5G4XF6VU2Y CAS No. 2101291-07-8

Unii-5G4XF6VU2Y

Cat. No. B605741
M. Wt: 524.4344
InChI Key: QYYZXEPEVBXNNA-QGZVFWFLSA-N
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Description

The Unique Ingredient Identifier (UNII) “5G4XF6VU2Y” is associated with the substance known as AZD-0284 . The UNII system is used by the FDA’s Global Substance Registration System for efficient and accurate exchange of information on substances . The molecular formula of AZD-0284 is C21H18F6N2O5S .

Scientific Research Applications

  • Material Science and Engineering :

    • UN and U2N3 thin films were prepared by reactive DC sputtering, showing the itinerant character of the 5f-electronic states in UN, indicating potential applications in materials science (Black et al., 2001).
  • Nanotechnology :

    • Advances in the liquid-phase syntheses of inorganic nanoparticles are fundamental for chemical research and have implications for various industries, including electronics, suggesting applications of Unii-5G4XF6VU2Y in this field (Cushing et al., 2004).
  • Nuclear Materials :

    • Systematic density functional calculations on UN's lattice parameters, electronic structure, and thermodynamic properties suggest applications in nuclear materials research (Lu et al., 2010).
  • Educational Programs for Academic Researchers :

    • Transforming educational programs to aid academic researchers in translating research into practical innovations indicates relevance in educational and practical applications of scientific research (Giordan et al., 2011).
  • Wireless Communication Technologies :

    • Development of a dual-band CMOS front-end for wireless LAN applications in the 2.4 Industrial Scientific and Medical band and 5.15-GHz Unlicensed National Information Infrastructure band suggests applications in wireless communication technologies (Li et al., 2004).
  • Spacecraft and Wireless Network Applications :

    • A compact dual L-slit slotted microstrip antenna covering the entire Unlicensed National Information Infrastructure band for applications in WLAN, Wi-Fi, and spacecraft suggests relevance in these fields (Basar et al., 2012).
  • Environmental Modeling :

    • A collaborative working environment for the Unified Air Pollution Model, a large scientific application, indicates potential applications in environmental modeling and data sharing (Şahin et al., 2009).
  • Nanosatellite Program :

    • The University Nanosat Program (UNP) demonstrates applications in aerospace through the training of aerospace professionals and infusing existing institutions with advanced technologies (Hunyadi et al., 2004).
  • Lab-Scale Intervention in Science and Technology :

    • Addressing social concerns in scientific research and technological developments, particularly in controversial topics, suggests applications in the ethical and societal dimensions of science (Schuurbiers & Fisher, 2009).
  • Antenna Design for WLAN/UNII Applications :

    • Design and testing of a high gain microstrip antenna for existing WLAN and new UNII standards indicate applications in antenna design for wireless networks (Singla et al., 2019).

properties

IUPAC Name

(1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6N2O5S/c1-11(30)29-10-12-9-15(35(2,33)34)7-8-16(12)17(29)18(31)28-14-5-3-13(4-6-14)19(32,20(22,23)24)21(25,26)27/h3-9,17,32H,10H2,1-2H3,(H,28,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYZXEPEVBXNNA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-acetyl-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-5-(methylsulfonyl)isoindoline-1-carboxamide

CAS RN

2101291-07-8
Record name AZD-0284
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101291078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-0284
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4XF6VU2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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